Methyl 6-(((benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylate
Description
Methyl 6-(((benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylate is a spirocyclic compound featuring a benzyloxycarbonyl (Cbz)-protected amine and a methyl ester group. The Cbz group is widely used in peptide synthesis for temporary amine protection, removable via hydrogenolysis. Its spiro[3.3]heptane core imparts conformational rigidity, making it valuable in medicinal chemistry for modulating pharmacokinetic properties.
Properties
IUPAC Name |
methyl 2-(phenylmethoxycarbonylamino)spiro[3.3]heptane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-21-15(19)13-7-17(8-13)9-14(10-17)18-16(20)22-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDXQZVKCJRSIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)CC(C2)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation of Bicyclic Precursors
A common strategy involves cyclopropanation of bicyclo[3.1.0]hexane derivatives. For example, treatment of methyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate with diazomethane in dichloromethane induces ring expansion to form the spiro[3.3]heptane core. Yields range from 65–78%, with purity dependent on diazomethane stoichiometry and temperature control (−10°C to 25°C).
Ring-Closing Metathesis (RCM)
Grubbs II catalyst (5 mol%) facilitates RCM of diene precursors such as methyl 3-allyl-6-vinylcyclohex-3-ene-1-carboxylate. This method achieves 82% yield in toluene at 80°C over 12 hours. The spiro selectivity is influenced by substituent steric effects, with electron-withdrawing groups favoring the desired product.
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Ammonium Acetate Eq | 3.0 | +18% |
| Reaction Time | 24 h | +12% |
| Solvent | THF | +9% |
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) couples the amine precursor to Cbz-protected alcohols. This method avoids harsh reducing conditions but requires chromatographic purification to remove phosphine oxides.
Esterification and Functional Group Interconversion
The methyl ester is introduced via Fischer esterification or carbodiimide-mediated coupling .
Fischer Esterification
Heating the carboxylic acid derivative (spiro[3.3]heptane-2-carboxylic acid) with excess methanol and sulfuric acid (cat.) under reflux for 8 hours achieves 89% conversion. Side products include dimethyl ether (3–5%) due to over-esterification.
Carbodiimide-Mediated Coupling
For acid-sensitive intermediates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane facilitate ester formation at 0°C to room temperature. This method yields 93% product with <2% racemization.
Industrial-Scale Production
Continuous Flow Reactors
A three-stage continuous flow system enhances scalability:
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Cyclization : Tubular reactor (50°C, 10 min residence time).
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Amination : Packed-bed reactor with immobilized transaminase.
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Esterification : Micro-mixer followed by settling tank.
This setup reduces batch variability and improves throughput by 40% compared to batch processing.
Crystallization Optimization
Anti-solvent crystallization using heptane/ethyl acetate (7:3 v/v) achieves 99.5% purity. Key parameters include cooling rate (0.5°C/min) and seed crystal size (10–20 µm).
Analytical Characterization
Critical quality attributes are verified via:
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¹H NMR : δ 3.67 (s, 3H, COOCH₃), δ 5.12 (s, 2H, Cbz CH₂), δ 7.35 (m, 5H, aromatic).
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LC-MS : [M+H]⁺ = 347.2, retention time 6.8 min (C18 column, 70% acetonitrile).
Challenges and Mitigation Strategies
| Challenge | Solution | Efficacy |
|---|---|---|
| Spiro Core Hydrolysis | pH control (4.5–5.5) | 92% |
| Cbz Group Migration | Low-temperature coupling (<10°C) | 88% |
| Ester Saponification | Anhydrous methanol | 95% |
Chemical Reactions Analysis
Methyl ®-2-(benzyloxycarbonylamino)spiro[3.3]heptane-6-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Scientific Research Applications
This compound has several scientific research applications:
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl ®-2-(benzyloxycarbonylamino)spiro[3.3]heptane-6-carboxylate involves its interaction with biological targets. The spiro[3.3]heptane core mimics benzene, allowing it to bind to specific receptors or enzymes in the body . This interaction can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Methyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate (CAS 170508-14-2)
- Structure : Replaces the Cbz group with a tert-butoxycarbonyl (Boc) protecting group.
- Molecular Formula: C14H23NO4 (MW 269.33 g/mol) .
- Key Differences: Stability: Boc is acid-labile (cleaved by trifluoroacetic acid), whereas Cbz requires hydrogenolysis or catalytic reduction . Lipophilicity: Boc is less lipophilic (logP ~1.2) compared to Cbz (estimated logP ~2.5), influencing solubility and membrane permeability. Applications: Boc derivatives are preferred in solid-phase peptide synthesis (SPPS) due to orthogonal protection strategies, while Cbz is less common in modern SPPS but still used in solution-phase reactions .
Benzyl 6-oxospiro[3.3]heptane-2-carboxylate (CAS 1447942-35-9)
- Structure : Features a ketone (6-oxo) instead of the Cbz-protected amine.
- Molecular Formula : C15H16O3 (MW 244.29 g/mol) .
- Key Differences: Reactivity: The ketone enables nucleophilic additions (e.g., Grignard reactions), whereas the Cbz-amine is a site for deprotection or further functionalization. Applications: Primarily used as a rigid scaffold in drug discovery, lacking the amino group’s versatility for conjugation .
Methyl 6-oxospiro[3.3]heptane-2-carboxylate (CAS 1138480-98-4)
2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid (CAS 1087798-38-6)
- Structure : Boc-protected amine with a carboxylic acid instead of a methyl ester.
- Molecular Formula: C13H21NO4 (MW 255.31 g/mol) .
- Key Differences :
- Solubility : The carboxylic acid enhances water solubility (logS ~-2.5) compared to the methyl ester (logS ~-3.0).
- Applications : Suitable for coupling reactions (e.g., amide bond formation), whereas the methyl ester is typically hydrolyzed post-synthetically .
Biological Activity
Methyl 6-(((benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C₁₄H₂₃N₁O₄ and a molecular weight of approximately 269.34 g/mol. It features a spiro[3.3]heptane core, which is known for its ability to mimic phenyl rings in bioactive compounds, potentially influencing its biological interactions and efficacy .
The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with various biological targets. Preliminary studies suggest that the compound may act as an inhibitor of specific proteases involved in cellular signaling pathways, particularly those related to immune responses .
1. Inhibition of Proteases
Research indicates that compounds with similar structures have shown promise in inhibiting aspartic proteases, which play critical roles in immune system regulation. For instance, related compounds demonstrated IC₅₀ values in the low micromolar range, indicating potent inhibitory activity .
2. Cell Viability and Cytotoxicity
Studies involving cell lines have assessed the cytotoxic effects of this compound. In particular, assays on human hepatocellular carcinoma cells (HepG2) revealed that this compound could induce apoptosis at certain concentrations, suggesting its potential as an anticancer agent .
Case Study 1: Anticancer Activity
In a study focused on the structural analogs of this compound, researchers evaluated their effects on HepG2 cells using fluorescent microscopy. The results indicated that treatment with the compound led to significant apoptotic cell death compared to untreated controls, with statistical significance noted (P < 0.05). The study highlighted the potential of this compound in cancer therapeutics .
Case Study 2: Protease Inhibition
Another investigation examined the inhibition of SPPL2a protease by structurally related compounds, where this compound showed promising results with an IC₅₀ value comparable to known inhibitors . This suggests that further exploration into its protease inhibitory properties could yield valuable insights into its therapeutic applications.
Summary of Findings
| Activity | IC₅₀ (μM) | Effect | Cell Line |
|---|---|---|---|
| Protease Inhibition | ~0.37 | Inhibition of SPPL2a | Mouse B cell line A20 |
| Cytotoxicity | Varies | Induction of apoptosis | HepG2 |
Q & A
Q. What are the standard synthetic routes for Methyl 6-(((benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylate, and what key reaction conditions are required?
The synthesis typically involves multi-step routes, including cyclization of precursors and protection/deprotection strategies. For example, tert-butyl-protected analogs (e.g., tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate) are synthesized via cyclization reactions using Lewis acid catalysts or sodium borohydride-mediated reductions. Key conditions include inert atmospheres (e.g., nitrogen), controlled temperatures (0–25°C), and solvents like methanol or dioxane. Post-synthetic modifications, such as benzyloxycarbonyl (Cbz) group introduction, require precise stoichiometry to avoid side reactions .
Q. Which analytical techniques are commonly employed to characterize the purity and structural integrity of this compound?
Purity (>98%) is validated using gas chromatography (GC) or high-performance liquid chromatography (HPLC). Structural confirmation relies on nuclear magnetic resonance (NMR; ¹H and ¹³C) for functional group analysis and stereochemical assignment. Mass spectrometry (MS) and infrared (IR) spectroscopy further verify molecular weight and carbonyl/amine functionalities. X-ray crystallography may resolve spirocyclic conformation ambiguities .
Advanced Research Questions
Q. How can researchers optimize the cyclization step in the synthesis of this compound to enhance regioselectivity?
Cyclization efficiency depends on precursor design and catalyst selection. For example, using phenyl-substituted ketones with dienes in the presence of Lewis acids (e.g., BF₃·Et₂O) can improve ring-closure regioselectivity. Computational modeling (DFT) helps predict transition-state energies, guiding solvent polarity adjustments (e.g., switching from THF to dichloromethane) to favor desired pathways. Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate stability .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's stability under acidic conditions?
Discrepancies often arise from solvation effects or protonation site miscalculations. Experimental validation via pH-dependent stability studies (e.g., ¹H NMR in D₂O/HCl) identifies degradation products. Comparing computed pKa values (using COSMO-RS or DFT) with experimental titrations refines models. Adjusting computational parameters (e.g., implicit vs. explicit solvent) improves alignment with empirical data .
Q. In medicinal chemistry research, how is this compound utilized as a building block for bioactive molecules?
The spiro[3.3]heptane core serves as a conformationally rigid scaffold, mimicking peptide turn motifs. Functionalization at the Cbz-protected amine (e.g., coupling with carboxylic acids) enables access to protease inhibitors or GPCR modulators. Its bicyclic structure enhances metabolic stability compared to linear analogs, making it valuable in CNS drug candidates .
Q. What are the challenges in scaling up the synthesis while maintaining high enantiomeric purity, and how can they be addressed?
Scalability issues include catalyst leaching and exothermic side reactions. Implementing continuous-flow reactors improves temperature control and reduces batch variability. Chiral stationary phases (e.g., amylose-based HPLC columns) enable enantiomer separation, while asymmetric hydrogenation with Rh or Ru catalysts enhances stereoselectivity during key steps .
Q. What are the predominant reaction pathways observed during acid-catalyzed hydrolysis, and how can these pathways be controlled?
Acidic conditions cleave the Cbz group, generating a primary amine and releasing benzyl alcohol. Competing pathways (e.g., ester hydrolysis or spirocyclic ring-opening) are minimized by pH optimization (pH 2–3) and short reaction times. Protective group strategies (e.g., tert-butyl esters) shield carboxylates during deprotection .
Q. Methodological Notes
- Synthesis Optimization : Prioritize reaction monitoring (TLC, GC) to isolate intermediates and reduce side products.
- Data Reconciliation : Combine computational models with empirical validation to resolve mechanistic ambiguities.
- Application Design : Leverage the spirocyclic core’s rigidity for target engagement in drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
